molecular formula C16H23N3O3 B2895523 3-tert-butyl-1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 877640-30-7

3-tert-butyl-1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2895523
CAS No.: 877640-30-7
M. Wt: 305.378
InChI Key: CDWZVEXUESYKOO-UHFFFAOYSA-N
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Description

This compound belongs to the urea class of organic molecules, characterized by a central pyrrolidin-5-one (5-oxopyrrolidine) core substituted with a 4-methoxyphenyl group at position 1 and a tert-butyl urea moiety at position 2. Its structure combines a polar, hydrogen-bond-capable pyrrolidinone ring with bulky (tert-butyl) and electron-donating (4-methoxyphenyl) substituents.

Properties

IUPAC Name

1-tert-butyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-16(2,3)18-15(21)17-11-9-14(20)19(10-11)12-5-7-13(22-4)8-6-12/h5-8,11H,9-10H2,1-4H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWZVEXUESYKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-tert-butyl-1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multiple steps, starting with the preparation of the pyrrolidinone core. The tert-butyl group is introduced via alkylation reactions, while the methoxyphenyl group is incorporated through nucleophilic substitution reactions. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

3-tert-butyl-1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, especially involving the methoxyphenyl group. Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Pyrazole vs. Pyrrolidinone Derivatives
  • Compound 25c (): A pyrazole derivative with tert-butyl and 4-methoxyphenyl groups.
  • Compound 40e (): Incorporates a urea-linked pyrazole and chromen-8-yl group. Its extended conjugation (chromenyl) contrasts with the compact pyrrolidinone, suggesting differences in electronic properties and steric bulk.
Substituent Modifications
Compound (CAS/ID) Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Pyrrolidin-5-one 4-Methoxyphenyl, tert-butyl urea ~367* Polar core, bulky substituents
894029-87-9 () Pyrrolidin-5-one 4-Acetylphenyl, 4-methoxyphenyl 367.4 Acetyl enhances electron-withdrawing effects vs. tert-butyl
894018-78-1 () Pyrrolidin-5-one 3-Methoxyphenyl, 4-(trifluoromethoxy)phenyl 409.4 Trifluoromethoxy increases lipophilicity and metabolic stability
894022-12-9 () Pyrrolidin-5-one 3-Methoxyphenyl, 4-(phenylamino)phenyl ~408* Phenylamino introduces hydrogen-bond donor capacity
25c () Pyrazole 4-Methoxyphenyl, tert-butyl ~303* Aromatic core with steric bulk

*Estimated based on molecular formulas.

Spectroscopic and Electronic Properties

  • 1H-NMR Trends: The tert-butyl group in 25c () appears as a singlet at δ 1.35 ppm, consistent across analogs. Urea NH protons in pyrrolidinone derivatives (e.g., 40e) resonate at δ ~7.25 ppm (), indicative of hydrogen-bonding interactions absent in pyrazole derivatives .
  • Electronic Effects :

    • The 4-methoxyphenyl group (electron-donating) in the target compound may enhance solubility compared to the trifluoromethoxy (electron-withdrawing) group in 894018-78-1 , which increases lipophilicity .

Key Research Findings

  • In contrast, the acetyl group in 894029-87-9 may balance solubility and reactivity .

Biological Activity

3-tert-butyl-1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a complex chemical compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the pyrrolidinone core : This is achieved through the reaction of an appropriate amine with a ketone under acidic or basic conditions.
  • Introduction of the methoxyphenyl group : The pyrrolidinone intermediate reacts with a 4-methoxyphenyl halide in the presence of a base.
  • Attachment of the tert-butyl group : This step finalizes the structure of the compound.

Advanced techniques such as continuous flow reactors may be employed for industrial production, optimizing yield and purity .

Biological Activity

Research has indicated that this compound exhibits significant biological activity through its interactions with various biomolecules, including enzymes and receptors. Notable findings include:

Enzyme Inhibition

Studies have shown that this compound may act as an inhibitor for specific enzymes, suggesting potential therapeutic applications in treating diseases associated with these targets .

The compound's mechanism of action likely involves:

  • Electrostatic interactions
  • Hydrogen bonding
  • Van der Waals forces

These interactions facilitate binding to molecular targets such as retinoic acid receptors and oxysterol receptors, modulating various biochemical pathways .

Case Studies

Several studies have explored the biological effects of similar compounds, providing comparative insights:

Compound NameBiological ActivityReference
1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]ureaAnti-inflammatory properties
3-tert-butyl-1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]ureaPotential different biological activity due to structural variations

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Antitumor Activity : Similar compounds have demonstrated significant antitumor effects in various cancer cell lines, indicating potential for further exploration in cancer therapeutics .
  • Antibacterial Properties : Compounds within this structural class have shown promising antibacterial activity against pathogenic bacteria, suggesting applicability in infectious disease treatment .

Q & A

Q. Q: What are the primary synthetic routes and purification methods for 3-tert-butyl-1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea?

A: The synthesis typically involves multi-step reactions:

  • Pyrrolidinone Ring Formation : Cyclization of precursors (e.g., γ-lactam derivatives) under reflux conditions with catalysts like acetic acid .
  • Urea Moiety Introduction : Coupling tert-butyl isocyanate with intermediates using carbodiimide-based reagents (e.g., DCC) in anhydrous solvents .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) ensures >95% purity. Structural validation employs 1H/13C NMR and HRMS to confirm regiochemistry and functional groups .

Advanced Optimization of Reaction Conditions

Q. Q: How can researchers optimize reaction yields and purity in multi-step syntheses of this compound?

A: Methodological strategies include:

  • Design of Experiments (DoE) : Fractional factorial designs to screen variables (temperature, solvent polarity, catalyst loading). For example, optimizing tert-butyl group incorporation using response surface methodology (RSM) reduces side-product formation .
  • In-Line Monitoring : FTIR spectroscopy tracks intermediate formation in real-time, enabling rapid adjustments .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance urea coupling efficiency, while tert-butanol improves pyrrolidinone stability .

Structural and Functional Analysis

Q. Q: Which advanced spectroscopic and computational techniques resolve ambiguities in the compound’s stereochemistry?

A:

  • NOESY NMR : Identifies spatial proximity between tert-butyl protons and pyrrolidinone carbonyl groups, confirming cis/trans configurations .
  • DFT Calculations : Predicts stable conformers using Gaussian 16 with B3LYP/6-31G(d) basis sets. Compare computed IR spectra with experimental data to validate stereoelectronic effects .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., urea NH···O interactions) .

Addressing Bioactivity Contradictions

Q. Q: How should researchers reconcile conflicting reports on this compound’s biological activity (e.g., enzyme inhibition vs. cytotoxicity)?

A: Systematic approaches include:

  • Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HepG2) and positive controls (e.g., staurosporine for cytotoxicity) to normalize data .
  • SAR Studies : Modify substituents (e.g., methoxy → ethoxy) to isolate pharmacophores. For example, replacing 4-methoxyphenyl with 4-fluorophenyl reduces off-target effects in kinase assays .
  • Metabolic Profiling : LC-MS/MS identifies oxidative metabolites that may interfere with activity readouts .

Computational Modeling of Reactivity

Q. Q: What in silico methods predict the compound’s reactivity in novel chemical environments?

A:

  • Reaction Path Search : Use GRRM17 software for quantum chemical exploration of transition states (e.g., urea hydrolysis under acidic conditions) .
  • MD Simulations : GROMACS models solvation effects in aqueous vs. lipid bilayer systems, predicting aggregation tendencies .
  • QSAR Modeling : Train models with descriptors (e.g., logP, polar surface area) to forecast binding affinity to targets like carbonic anhydrase IX .

Solubility and Formulation Challenges

Q. Q: What strategies improve solubility for in vivo studies without altering pharmacological activity?

A:

  • Co-Solvent Systems : Test ternary mixtures (PEG-400/ethanol/water) to enhance solubility (>2 mg/mL) while maintaining stability .
  • Solid Dispersion : Spray-dry with polyvinylpyrrolidone (PVP K30) to create amorphous forms with 3× higher dissolution rates .
  • Prodrug Design : Introduce pH-sensitive groups (e.g., acetylated urea) that hydrolyze in target tissues .

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